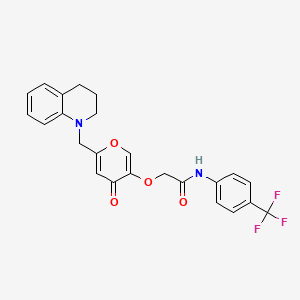
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its unique structural attributes, characterized by its quinoline and pyran moieties connected through an acetamide linkage. This compound exhibits a range of properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide generally involves multi-step organic synthesis. One common synthetic route is as follows:
Formation of the Quinoline Derivative: : The initial step involves synthesizing 3,4-dihydroquinolin-1(2H)-yl using a cyclization reaction of appropriate precursors.
Pyran Ring Formation: : The next stage is to form the pyran ring. This typically involves a condensation reaction between a suitable aldehyde and an activated methylene compound, followed by cyclization.
Linking via Acetamide Bond: : The intermediate compounds are then coupled using an acetamide linkage. This usually requires a condensation reaction under acidic or basic conditions to form the desired product.
Final Coupling with Trifluoromethylphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that ensure high yield and purity. This may include:
Use of catalytic agents to accelerate reaction rates.
Implementation of continuous flow reactors for consistent and efficient synthesis.
Rigorous purification processes, such as crystallization or chromatography, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline moiety, to form quinolone derivatives.
Reduction: : Reduction can occur at the pyran and quinoline rings, leading to the saturation of double bonds.
Substitution: : Both the acetamide linkage and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).
Substitution: : Reagents such as halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are frequently used.
Major Products
From Oxidation: : Oxidized quinolone derivatives.
From Reduction: : Reduced, saturated versions of the original rings.
From Substitution: : Various substituted products depending on the reactants involved.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing complex molecules. Its diverse reactivity allows it to be a versatile building block in organic synthesis.
Biology
Biologically, the compound is studied for its potential interactions with biomolecules, possibly influencing enzyme activity or receptor binding due to its structural similarity to certain biological molecules.
Medicine
In medicinal chemistry, it is researched for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of compounds, making it a candidate for drug discovery.
Industry
Industrially, this compound can be used in the development of advanced materials, particularly those requiring specific structural features provided by the quinoline and pyran rings.
Mechanism of Action
The exact mechanism by which 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects can vary depending on its application. In a biological context, it might interact with cellular enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline Derivatives: : These share the quinoline core but differ in functional groups and substitution patterns.
Coumarin-Based Compounds: : Coumarins have a pyranone structure, similar to the pyran ring in our compound.
Acetanilide Derivatives: : These compounds share the acetamide linkage and the aromatic ring but have different substituents.
Uniqueness
There you have it—a deep dive into the multifaceted world of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide! Quite a mouthful, but each part of the name tells a story about its structure and chemistry.
Properties
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O4/c25-24(26,27)17-7-9-18(10-8-17)28-23(31)15-33-22-14-32-19(12-21(22)30)13-29-11-3-5-16-4-1-2-6-20(16)29/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEOADNRBARBSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
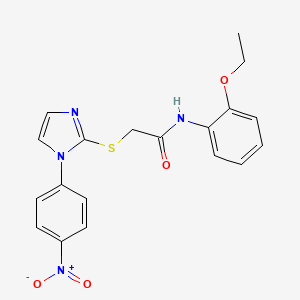
![2-((5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2570107.png)
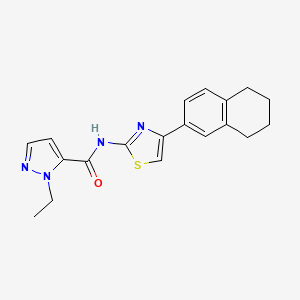
![4-[Tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2570110.png)
![5-methyl-1-phenyl-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2570111.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570113.png)


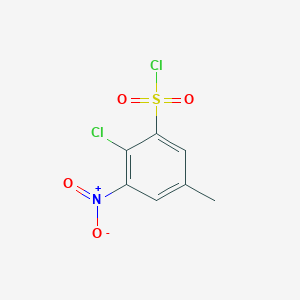
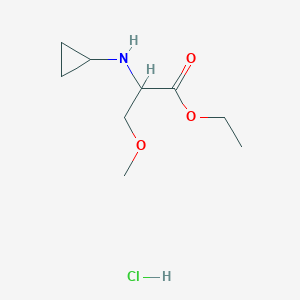
![2-{[3-(2-methoxy-5-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2570122.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)
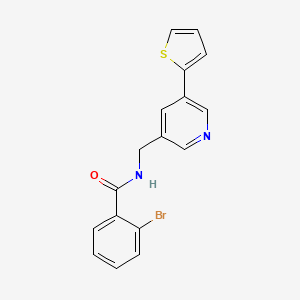
![1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one](/img/structure/B2570127.png)
